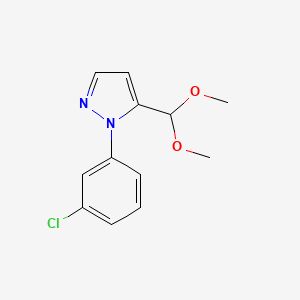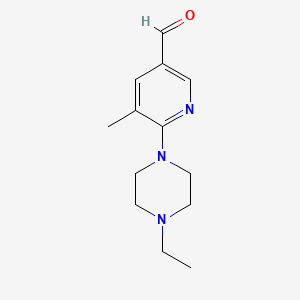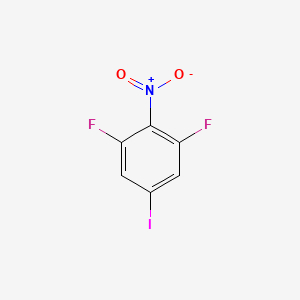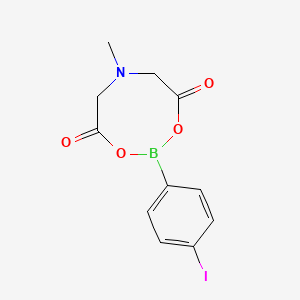![molecular formula C7H9N3O B596283 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220030-34-1](/img/structure/B596283.png)
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a small molecule that has been mentioned in the context of chemical synthesis and biological investigations .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” were not found, similar compounds have been synthesized as part of efforts to discover novel inhibitors for various biological targets . These synthesis processes often involve the design and creation of small molecules featuring privileged scaffolds .Molecular Structure Analysis
The molecular structure of “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” consists of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . This core is substituted with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” are not explicitly mentioned in the retrieved information. The compound has a molecular weight of 135.17 .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, which are involved in cell proliferation, migration, angiogenesis, and cancer progression .
Anti-Tumor Agents
Research has been conducted on derivatives of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one for their anti-tumor properties. These derivatives have been designed to introduce pharmacophores that exhibit high anti-tumor activity, showing promise in inhibiting the proliferation and metastasis of tumor cells .
ATR Inhibitors
The compound’s derivatives have been explored as ATR inhibitors . ATR kinase is essential for cell viability in response to DNA damage, making it an attractive target for anticancer drugs. Fused pyrimidine derivatives of the compound have been synthesized and evaluated for their potential to inhibit ATR .
Antifolate Agents
Derivatives of this compound have been synthesized as antifolate agents . These agents inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to cell death. This approach is used in the treatment of diseases where rapid cell division needs to be controlled .
Molecular Docking and Dynamics
The compound has been used in molecular docking and dynamics studies to understand its binding orientations and stabilities with various receptors. This research is crucial for the design of drugs with specific anti-tumor effects .
Lead Compound Optimization
Due to its potent biological activity and low molecular weight, the compound serves as an appealing lead compound for further optimization in drug development. It provides a foundation for designing more effective therapeutic agents .
Signal Transduction Pathway Studies
The compound is used in studies related to signal transduction pathways, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. These pathways are involved in organ development, cell proliferation, and other critical processes .
Chemotherapeutic Research
This compound is also involved in chemotherapeutic research, where its derivatives are tested against various cancer cell lines. The aim is to find compounds that can act directly on DNA or interfere with DNA synthesis to combat cancer .
Future Directions
The future directions for research on “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further investigations into their potential as inhibitors for various biological targets . This could include more detailed studies on their synthesis, biological activity, and mechanisms of action.
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Compounds with similar structures, such as pyrrolopyridine derivatives, inhibit the fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have been reported to exhibit good oral pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
properties
IUPAC Name |
2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-9-6-3-8-2-5(6)7(11)10-4/h8H,2-3H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQURUYEKTZMMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNC2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)




![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)


